molecular formula C21H18N2O4 B5968244 N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5968244
M. Wt: 362.4 g/mol
InChI Key: XLKZESBSRWJMRW-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C21H18N2O4 It is a benzamide derivative characterized by the presence of a benzyloxy group attached to a phenyl ring, a methyl group, and a nitro group

Mechanism of Action

Target of Action

Related compounds have been shown to interact with leukotriene a-4 hydrolase .

Mode of Action

The exact mode of action of N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s function. More research is needed to elucidate the precise molecular interactions and resulting changes .

Biochemical Pathways

Related compounds have been shown to have anti-inflammatory effects, suggesting potential involvement in inflammatory pathways .

Result of Action

Related compounds have been shown to have anti-inflammatory effects, suggesting that this compound may also have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-benzyloxyaniline and 2-methyl-3-nitrobenzoic acid.

    Amide Bond Formation: The 4-benzyloxyaniline is reacted with 2-methyl-3-nitrobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Reduction: N-[4-(benzyloxy)phenyl]-2-methyl-3-aminobenzamide.

    Oxidation: N-[4-(benzyloxy)phenyl]-2-carboxy-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-2-chloroacetamide: Similar structure but with a chloro group instead of a nitro group.

    N-[4-(benzyloxy)phenyl]-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[4-(benzyloxy)phenyl]-2-carboxy-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a benzyloxy group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-3-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-15-19(8-5-9-20(15)23(25)26)21(24)22-17-10-12-18(13-11-17)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKZESBSRWJMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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